molecular formula C17H14BrClN2O B3858383 (2E)-5-BROMO-4-CHLORO-2-{[(2-PHENYLETHYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-3-ONE

(2E)-5-BROMO-4-CHLORO-2-{[(2-PHENYLETHYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-3-ONE

Cat. No.: B3858383
M. Wt: 377.7 g/mol
InChI Key: VHXAUSJWMJRONK-UHFFFAOYSA-N
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Description

(2E)-5-BROMO-4-CHLORO-2-{[(2-PHENYLETHYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-3-ONE is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of bromine and chlorine atoms, as well as a phenylethylamino group attached to the indole core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of (2E)-5-BROMO-4-CHLORO-2-{[(2-PHENYLETHYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-3-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Amination: The phenylethylamino group can be introduced through nucleophilic substitution reactions, where a suitable amine reacts with a halogenated intermediate.

    Final Assembly: The final step involves the condensation of the amine with the indole core, forming the desired compound under appropriate reaction conditions, such as refluxing in a suitable solvent.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

(2E)-5-BROMO-4-CHLORO-2-{[(2-PHENYLETHYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-3-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, where nucleophiles such as amines or thiols replace the halogen atoms.

    Condensation: The compound can undergo condensation reactions with various carbonyl compounds, forming new carbon-carbon or carbon-nitrogen bonds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

(2E)-5-BROMO-4-CHLORO-2-{[(2-PHENYLETHYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-3-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-5-BROMO-4-CHLORO-2-{[(2-PHENYLETHYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

(2E)-5-BROMO-4-CHLORO-2-{[(2-PHENYLETHYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-3-ONE can be compared with other similar compounds, such as:

    Indole Derivatives: Compounds with similar indole cores but different substituents, such as 5-bromo-2-methylindole or 4-chloro-2-phenylindole.

    Halogenated Amines: Compounds with similar halogenation patterns and amine groups, such as 5-bromo-4-chloro-2-aminobenzene or 2-phenylethylamine derivatives.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which distinguish it from other similar compounds.

Properties

IUPAC Name

5-bromo-4-chloro-2-(2-phenylethyliminomethyl)-1H-indol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClN2O/c18-12-6-7-13-15(16(12)19)17(22)14(21-13)10-20-9-8-11-4-2-1-3-5-11/h1-7,10,21-22H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXAUSJWMJRONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN=CC2=C(C3=C(N2)C=CC(=C3Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-5-BROMO-4-CHLORO-2-{[(2-PHENYLETHYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-3-ONE
Reactant of Route 2
(2E)-5-BROMO-4-CHLORO-2-{[(2-PHENYLETHYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-3-ONE
Reactant of Route 3
(2E)-5-BROMO-4-CHLORO-2-{[(2-PHENYLETHYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-3-ONE
Reactant of Route 4
(2E)-5-BROMO-4-CHLORO-2-{[(2-PHENYLETHYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-3-ONE
Reactant of Route 5
(2E)-5-BROMO-4-CHLORO-2-{[(2-PHENYLETHYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-3-ONE
Reactant of Route 6
Reactant of Route 6
(2E)-5-BROMO-4-CHLORO-2-{[(2-PHENYLETHYL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-3-ONE

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